molecular formula C20H19NO B11839073 N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide CAS No. 920300-17-0

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide

Cat. No.: B11839073
CAS No.: 920300-17-0
M. Wt: 289.4 g/mol
InChI Key: MKELZLNEHWMTLD-UHFFFAOYSA-N
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Description

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a phenylpropan-2-yl group attached to a carboxamide functional group. Its distinct chemical structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Phenylpropan-2-yl)naphthalene-1-carboxamide is unique due to its naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

CAS No.

920300-17-0

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H19NO/c1-20(2,16-11-4-3-5-12-16)21-19(22)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,1-2H3,(H,21,22)

InChI Key

MKELZLNEHWMTLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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